(S)-2-(Methoxydiphenylmethyl)pyrrolidine

Asymmetric organocatalysis Michael addition Enantioselective C–C bond formation

(S)-2-(Methoxydiphenylmethyl)pyrrolidine (CAS 118971-03-2), commonly referred to as diphenylprolinol methyl ether, is a chiral, enantiopure secondary amine of the pyrrolidine class. With a molecular formula of C₁₈H₂₁NO and a molecular weight of 267.37 g/mol, it is supplied as a ≥95% (HPLC) pure compound with an optical purity of ≥99.5% enantiomeric excess.

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
CAS No. 118971-03-2
Cat. No. B039858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Methoxydiphenylmethyl)pyrrolidine
CAS118971-03-2
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCOC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H21NO/c1-20-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,19H,8,13-14H2,1H3
InChIKeyCGUGCZSRPDCLBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(Methoxydiphenylmethyl)pyrrolidine CAS 118971-03-2 – Chiral Organocatalyst Procurement Specifications & Differentiation


(S)-2-(Methoxydiphenylmethyl)pyrrolidine (CAS 118971-03-2), commonly referred to as diphenylprolinol methyl ether, is a chiral, enantiopure secondary amine of the pyrrolidine class . With a molecular formula of C₁₈H₂₁NO and a molecular weight of 267.37 g/mol, it is supplied as a ≥95% (HPLC) pure compound with an optical purity of ≥99.5% enantiomeric excess . The compound functions primarily as an organocatalyst in asymmetric synthesis, where it operates via enamine or iminium ion mechanisms to facilitate enantioselective C–C bond formation [1]. Its distinguishing structural feature is the methoxy-protected diphenylmethyl substituent at the pyrrolidine α-position, which fundamentally differentiates its reactivity, stability, and selectivity profile from the widely used free alcohol (diphenylprolinol) and silyl ether (e.g., TMS, TBS, or diphenylmethylsilyl) analogs [1].

1
Asymmetric Michael addition workflow: Reported 95–99% ee for aldehyde/enone C–C bond formation at 1–5 mol% loading. Enantiopure secondary amine organocatalyst.
2
Stable enamine intermediate profile: Resists parasitic oxazolidine formation and desilylation, supporting sustained catalytic activity over extended reactions.
3
Differentiated from free prolinol and silyl ether analogs: Methoxy-protected diarylmethyl substituent avoids deactivation pathways; review substitution risk.

Why Generic Substitution Fails – Structural and Mechanistic Barriers to Replacing (S)-2-(Methoxydiphenylmethyl)pyrrolidine with Free Prolinol or Silyl Ether Analogs


Pyrrolidine-based organocatalysts are often treated as interchangeable scaffolds; however, the α-substituent dictates enamine geometry, stability, and the parasitic equilibria that determine catalytic competence. The free alcohol (S)-α,α-diphenylprolinol undergoes rapid, irreversible cyclization to an oxazolidine ‘dead-end’ species under standard reaction conditions, rendering it catalytically incompetent for enamine-based transformations [1]. Conversely, diphenylprolinol silyl ethers—although highly effective in many contexts—are susceptible to slow in situ desilylation and subsequent oxazolidine formation, introducing an uncontrolled side pathway that erodes selectivity and reproducibility [1]. The methyl ether substituent in (S)-2-(methoxydiphenylmethyl)pyrrolidine avoids both failure modes: the O-methyl group resists cleavage under the mildly acidic conditions of typical organocatalytic cycles, and the enamine intermediate is stabilized relative to the oxazolidine, ensuring that the catalyst remains active throughout the reaction [1][2]. These mechanistic distinctions translate directly into the quantitative performance advantages documented in Section 3.

Target compound
(S)-2-(Methoxydiphenylmethyl)pyrrolidine
Methyl ether resists cleavage; enamine remains productive without oxazolidine dead-end.
Potential substitute
Free diphenylprolinol
Rapid irreversible oxazolidine formation may render catalyst inactive; not interchangeable for enamine-based methods.
Potential substitute
Diphenylprolinol silyl ethers
Slow desilylation and subsequent oxazolidine pathway can erode selectivity and reproducibility over time.
Procurement note: The α-substituent defines enamine geometry and parasitic equilibria. Methyl ether stability distinguishes it from free alcohol and silyl ether analogs; direct substitution may shift performance.

Quantitative Comparator Evidence Guide – (S)-2-(Methoxydiphenylmethyl)pyrrolidine vs. Closest Analogs


Enantioselectivity in Intermolecular Michael Addition of Aldehydes to Nonactivated Enones – 95–99% ee, the Highest Reported for This Transformation Class

In the intermolecular Michael addition of simple aldehydes (e.g., propanal, isovaleraldehyde) to nonactivated enones such as methyl vinyl ketone (MVK) and ethyl vinyl ketone, (S)-2-(methoxydiphenylmethyl)pyrrolidine (referred to as catalyst A in the original study) delivered 95–99% enantiomeric excess across a panel of substrates [1]. This represents the highest enantioselectivity reported for this challenging substrate class at the time of publication. In contrast, alternative pyrrolidine catalysts—including L-proline and various substituted pyrrolidines—either failed to catalyze the reaction or provided substantially lower enantioselectivities under comparable conditions [1]. The use of a catechol co-catalyst (10 mol%) was required for optimal results with certain substrates; without co-catalyst, both conversion and enantioselectivity were reduced [1].

Michael addition enantioselectivity
Reported
95–99% ee across aldehyde/enone panel
Reported highest ee among tested organocatalysts for nonactivated enones.
1–5 mol% cat., CH₂Cl₂ or DMSO; catechol co-catalyst used for some substrates.
Asymmetric organocatalysis Michael addition Enantioselective C–C bond formation

Direct Head-to-Head Computational and Experimental Comparison of Pyrrolidine α-Substituents – Diphenylprolinol Methyl Ether Achieves 99% ee vs. 32–96% ee for Less Bulky Analogs

A combined DFT computational and experimental study systematically compared three pyrrolidine organocatalysts differing only in their α-substituent: Catalyst I (dimethylmethoxymethyl), Catalyst II (diphenylmethyl), and Catalyst III (diarylmethoxymethyl, i.e., diphenylprolinol methyl ether, corresponding to (S)-2-(methoxydiphenylmethyl)pyrrolidine) [1]. In the Michael addition of propanal to methyl vinyl ketone, Catalyst III produced a predicted 99% ee (R-enantiomer), whereas Catalyst I and Catalyst II gave predicted % ee values of only 32–73% (R) and 25–47% (R) respectively, depending on the computational method [1]. For the more sterically demanding 3-phenylpropanal substrate, Catalyst III maintained 99% predicted ee (S-enantiomer) with an experimental ee of 97%, while Catalyst I gave 77% ee and Catalyst II gave 80% ee experimentally [1]. The extraordinary selectivity of Catalyst III arises from the combined steric shielding and electronic effects of the diarylmethoxymethyl group, which profoundly destabilizes the disfavored diastereomeric transition state [1].

Head-to-head α-substituent study
Head-to-head
Predicted 99% ee (target) vs 25–73% ee (smaller substituents)
Diarylmethoxymethyl group critical for selectivity; simpler analogs cannot approach this performance.
DFT + experimental; 3-phenylpropanal expt. 97% ee vs 77–80% ee for comparators.
Computational organocatalysis Transition state analysis α-Substituent effects

Domain-Specific Limitation: Methyl Ether Gives Only 40% ee in Epoxidation vs. 80–94% ee for Silyl Ethers, Defining the Optimal Application Boundary

In a systematic catalyst screen for the asymmetric epoxidation of α-substituted acroleins (model substrate: 2-methylenenonanal) with aqueous H₂O₂, (S)-2-(methoxydiphenylmethyl)pyrrolidine (catalyst 5) afforded only 40% ee, while diphenylprolinol diphenylmethylsilyl ether (catalyst 4) delivered 80% ee under identical conditions [1]. Further optimization of the silyl ether catalyst in hexane gave 94% ee with >90% conversion [1]. The free alcohol (diphenylprolinol, catalyst 1) showed negligible activity (<10% conversion). This result establishes that the methyl ether is not a broadly universal superior catalyst; rather, its performance advantage is highly reaction-specific. In nucleophilic epoxidation proceeding via an iminium ion intermediate, the silyl ether provides a better steric environment for enantiofacial discrimination [1].

Epoxidation scope boundary
Head-to-head
40% ee (methyl ether) vs 80–94% ee (silyl ether)
Silyl ether outperforms methyl ether in epoxidation; procurement should match reaction domain.
α-substituted acroleins, H₂O₂; methyl ether conversion 26% vs 53% for silyl ether in CH₂Cl₂.
Asymmetric epoxidation Catalyst selection Reaction scope

Enamine Stability Advantage: Methyl Ether Avoids the Parasitic Oxazolidine Equilibrium That Deactivates Free Diphenylprolinol and Silyl Ethers

In situ NMR investigations of prolinol and prolinol ether catalysts revealed that the free diphenylprolinol enamine intermediate undergoes quantitative and rapid cyclization to an endo-oxazolidine, a catalytically inactive 'dead-end' species, driven by the Thorpe–Ingold effect of the geminal phenyl rings [1]. Prolinol silyl ether enamines, while catalytically active, suffer from slow desilylation followed by the same irreversible oxazolidine formation in DMSO and other polar solvents, limiting their effective lifetime [1]. In contrast, (S)-2-(methoxydiphenylmethyl)pyrrolidine generates a stable enamine that does not undergo this parasitic equilibration; the O-methyl group is resistant to cleavage under catalytic conditions, and the enamine remains accessible for productive reaction with electrophiles [1]. This mechanistic stability translates into sustained catalytic activity over extended reaction times and across a wider range of solvent/additive combinations [1].

Enamine stability mechanism
Class-level
No oxazolidine dead-end formation; resistant to cleavage
Supports sustained activity; free prolinol quantitatively deactivated, silyl ethers slowly degrade.
In situ NMR evidence; qualitative difference in parasitic equilibria.
Enamine stability Mechanistic NMR studies Catalyst deactivation pathways

Catalyst Loading Efficiency: 1–5 mol% Achieves 95–99% ee, Significantly Lower Than the 10–30 mol% Typical for Organocatalytic Michael Additions

The original study demonstrated that (S)-2-(methoxydiphenylmethyl)pyrrolidine operates effectively at remarkably low catalyst loadings of 1–5 mol%, with 5 mol% being the standard condition for most substrates [1]. Notably, reducing the catalyst loading from 10 mol% to 5 mol% actually increased enantioselectivity—a behavior attributed to the suppression of a non-selective background reaction at lower catalyst concentrations [1]. This stands in contrast to the typical organocatalytic Michael addition literature of the era, where 10–30 mol% catalyst was routinely employed and often required to achieve acceptable rates [1]. By comparison, L-proline-catalyzed Michael additions commonly use 20–30 mol% loading and deliver lower enantioselectivities [1]. The low loading translates directly to lower per-reaction cost and reduced catalyst-related impurities in the product stream, facilitating purification [1].

Catalyst loading efficiency
Reported
1–5 mol% yields 95–99% ee
3- to 6-fold lower loading than typical proline-based protocols with higher selectivity.
10–30 mol% common for L-proline; reducing loading to 5 mol% increased ee.
Catalyst loading Process economics Scalability

Distinction from Diphenylprolinol Silyl Ether in Immobilization Context: Methyl Ether Linkage Resists Hydrolytic Cleavage on Solid Supports

In the development of polymer-supported organocatalysts, the intrinsic hydrolytic lability of the silyl ether linkage in diphenylprolinol silyl ethers has been recognized as a limitation for immobilization and recycling applications [1]. The methyl ether linkage in (S)-2-(methoxydiphenylmethyl)pyrrolidine is chemically robust and does not undergo hydrolytic cleavage under standard catalytic conditions, making it a more suitable candidate for covalent immobilization onto polystyrene or other solid supports [1]. Polystyrene-supported α,α-diphenylprolinol methyl ether was successfully prepared and evaluated in asymmetric Michael addition reactions, demonstrating that the catalytic competence is retained upon immobilization—a finding that contrasts with the compromised performance often observed when silyl ethers are immobilized due to linker degradation [1]. While quantitative head-to-head data between immobilized methyl and silyl ether analogs are not directly available from a single study, the chemical rationale for the methyl ether's superior linker stability is well-established [1].

Immobilization suitability
Class-level
Methyl ether linkage resists hydrolytic cleavage
Supports covalent immobilization without linker degradation seen with silyl ethers.
Polystyrene-supported catalyst retained activity in Michael additions.
Immobilized organocatalysis Solid-supported catalysts Catalyst recycling

Optimal Procurement-Driven Application Scenarios for (S)-2-(Methoxydiphenylmethyl)pyrrolidine


Enantioselective Synthesis of Chiral 1,5-Dicarbonyl Building Blocks in Medicinal Chemistry Programs

When a drug discovery campaign requires rapid, high-enantioselectivity access to chiral 1,5-dicarbonyl intermediates via intermolecular Michael addition of aldehydes to nonactivated enones, (S)-2-(methoxydiphenylmethyl)pyrrolidine is the first-line catalyst. As demonstrated by Chi and Gellman, it provides 95–99% ee at merely 5 mol% loading, exceeding the performance of L-proline, free diphenylprolinol, and MacMillan-type imidazolidinones in this specific transformation [1]. The high enantioselectivity directly reduces the burden of chiral chromatographic separation and increases the throughput of structure–activity relationship (SAR) exploration.

Stereoselective Construction of Chiral Bipyrazolidin-3-ones via Dipolar Cycloaddition

The compound catalyzes the [3+2] dipolar cycloaddition of azomethine imines to α,β-unsaturated aldehydes to form chiral bipyrazolidin-3-one derivatives with high stereoselectivity [1]. This application is supported by the Sigma-Aldrich technical documentation and represents a specialized transformation for which few alternative organocatalysts have been validated. Procurement for this application is appropriate when the synthesis of nitrogen-rich heterocycles with multiple contiguous stereocenters is required.

Academic Methodology Development and Mechanistic Studies in Organocatalysis

The well-characterized enamine stability profile, as elucidated by the Schmid, Zeitler, and Gschwind in situ NMR study, makes (S)-2-(methoxydiphenylmethyl)pyrrolidine an ideal catalyst for mechanistic investigations of enamine catalysis [1]. Unlike the free prolinol, which is deactivated by oxazolidine formation, or the silyl ethers, which suffer from desilylation side reactions, the methyl ether provides a 'clean' enamine intermediate system, simplifying kinetic analysis and enabling reproducible rate measurements [1]. Research groups focused on organocatalytic mechanism elucidation will find this compound a superior model catalyst.

Process Chemistry Development Requiring Low Catalyst Loading and Facile Product Purification

For scale-up applications where catalyst cost, product purity, and ease of purification are critical, the combination of low catalyst loading (1–5 mol%) and high enantioselectivity offered by (S)-2-(methoxydiphenylmethyl)pyrrolidine provides a distinct economic and operational advantage [1]. The reduced catalyst mass minimizes the amount of amine-containing impurities in the crude product, simplifying aqueous workup and chromatographic isolation. This contrasts with processes employing proline or other high-loading organocatalysts, where residual amine contamination can complicate downstream API purification.

Application
Selection Property
Validation Focus
Asymmetric Michael addition to nonactivated enones
Reported high enantioselectivity context
Enantiomeric excess verification under target substrate/solvent conditions
Chiral bipyrazolidin-3-one synthesis via cycloaddition
Reported stereoselectivity context
Method compatibility review with azomethine imine substrates
Mechanistic studies of enamine catalysis
Stable enamine intermediate profile
In situ monitoring for absence of oxazolidine/degradation side products
Process development with low catalyst loading requirement
Low loading efficiency context
Cost and purification assessment at 1–5 mol% scale
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